molecular formula C2Br2O B14711156 Dibromoethen-1-one CAS No. 10547-07-6

Dibromoethen-1-one

Cat. No.: B14711156
CAS No.: 10547-07-6
M. Wt: 199.83 g/mol
InChI Key: IKKJHPGBHKMIFM-UHFFFAOYSA-N
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Description

Dibromoethen-1-one is an organobromine compound with the chemical formula C(_2)H(_2)Br(_2)O It is characterized by the presence of two bromine atoms attached to an ethene backbone with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromoethen-1-one can be synthesized through the bromination of ethenone (ketene) under controlled conditions. The reaction typically involves the addition of bromine (Br(_2)) to ethenone (C(_2)H(_2)O) in an inert solvent such as carbon tetrachloride (CCl(_4)) at low temperatures to prevent side reactions. The reaction proceeds as follows: [ \text{C}_2\text{H}_2\text{O} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration. This method minimizes the formation of by-products and maximizes yield.

Chemical Reactions Analysis

Types of Reactions

Dibromoethen-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)R), or thiols (SHR).

    Reduction Reactions: this compound can be reduced to form ethenone derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Oxidation Reactions: The compound can be further oxidized to form dibromoacetic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of substituted ethenone derivatives.

    Reduction: Formation of ethenone derivatives with reduced bromine content.

    Oxidation: Formation of dibromoacetic acid derivatives.

Scientific Research Applications

Dibromoethen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism by which dibromoethen-1-one exerts its effects involves the interaction of its bromine atoms with nucleophilic sites in target molecules. The bromine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromoethen-1-one is unique due to the presence of a ketone functional group, which imparts distinct reactivity compared to other dibromoethane derivatives. This functional group allows for a wider range of chemical transformations and applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

10547-07-6

Molecular Formula

C2Br2O

Molecular Weight

199.83 g/mol

InChI

InChI=1S/C2Br2O/c3-2(4)1-5

InChI Key

IKKJHPGBHKMIFM-UHFFFAOYSA-N

Canonical SMILES

C(=C(Br)Br)=O

Origin of Product

United States

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